molecular formula C6H5Cl3N2O2 B14937752 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 349637-08-7

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B14937752
CAS No.: 349637-08-7
M. Wt: 243.5 g/mol
InChI Key: YNPJNHVZTVCDOL-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound with the molecular formula C6H5Cl3N2O2 It is characterized by the presence of a trichloroacetamide group attached to a 5-methyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

    Substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
  • 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide

Uniqueness

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

349637-08-7

Molecular Formula

C6H5Cl3N2O2

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12)

InChI Key

YNPJNHVZTVCDOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl

solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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